Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
Description
Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a structurally complex thiophene-based acrylate derivative. Its molecular architecture features:
- A thiophene ring substituted with an aminocarbonyl group at position 2 and a 4-chlorophenyl group at position 3.
- An acrylate backbone modified with a 2,2,2-trifluoroacetyl group at position 2 and an ethyl ester at position 2.
Notably, safety guidelines for a closely related compound (ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate) emphasize precautions against inhalation, skin contact, and thermal decomposition, highlighting reactivity risks associated with trifluoroacetyl groups .
Properties
Molecular Formula |
C18H14ClF3N2O4S |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
ethyl (E)-2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H14ClF3N2O4S/c1-2-28-17(27)11(15(25)18(20,21)22)8-24-12-7-13(29-14(12)16(23)26)9-3-5-10(19)6-4-9/h3-8,25H,2H2,1H3,(H2,23,26)/b15-11+,24-8? |
InChI Key |
XHHNSTFBHAEKGB-OAFWJZSRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate typically involves multiple steps. One common approach is to start with the preparation of the thienyl ring, followed by the introduction of the chlorophenyl group. The trifluoroacetyl group is then added through a series of reactions involving specific reagents and catalysts. The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on specific biological targets.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Structural Differences: Substituents: These analogs feature a cyanoacrylamido group and methyl groups on the thiophene ring, whereas the target compound has a trifluoroacetyl group and a 4-chlorophenyl substituent.
- Synthesis : Both compounds are synthesized via condensation reactions in toluene with piperidine/acetic acid catalysts. However, the target compound likely requires additional steps for introducing the 4-chlorophenyl and trifluoroacetyl groups.
b) Ethyl 5-Acetyl-2-{[(2-Chlorophenyl)Carbonyl]Amino}-4-Phenylthiophene-3-Carboxylate (CAS 113395-53-2)
- Structural Differences :
- Substituent Positions : The 2-chlorophenyl group in this analog contrasts with the 4-chlorophenyl group in the target compound, which may influence steric interactions and binding affinity.
- Acetyl vs. Trifluoroacetyl : The acetyl group is less electronegative than trifluoroacetyl, suggesting differences in metabolic stability and solubility.
c) Ethyl 2-Amino-3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Acrylate (CAS 1164467-04-2)
- Core Structure : Replaces the thiophene ring with a pyridine ring , altering aromaticity and electronic properties.
- Functional Groups : The trifluoromethyl group on pyridine provides distinct electronic effects compared to the trifluoroacetyl group on the acrylate backbone.
Data Table: Key Features of Compared Compounds
*Calculated based on molecular formula.
Biological Activity
Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure includes:
- Thienyl Ring : Contributes to the compound's lipophilicity and biological activity.
- Aminocarbonyl Group : Potentially involved in enzyme interactions.
- Trifluoroacetyl Moiety : Enhances chemical stability and reactivity.
The molecular formula for this compound is .
Preliminary studies indicate that this compound may modulate enzyme activities and receptor binding affinities. Its multifaceted structure allows it to interact with various biological molecules, influencing cellular signaling pathways.
Key Mechanisms Identified:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It may exhibit affinity towards certain receptors, potentially influencing physiological responses.
Biological Activity Data
Research has highlighted several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro. |
| Anti-inflammatory Effects | May reduce inflammation markers in cellular assays. |
| Antimicrobial Properties | Preliminary data suggest activity against certain bacterial strains. |
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways related to cell survival .
- Anti-inflammatory Studies : In vitro assays revealed that the compound significantly reduces the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
- Antimicrobial Activity : Initial screening against bacterial pathogens indicated that this compound exhibits moderate antibacterial activity, warranting further investigation into its mechanism and efficacy .
Future Research Directions
Further studies are essential to elucidate the specific molecular targets of this compound. Key areas for future research include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific enzymes and receptors involved in its biological activities.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
